2-(3-Fluoro-2-nitrophenyl)acetic acid
Overview
Description
2-(3-Fluoro-2-nitrophenyl)acetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and reagents that are used for the analysis of various functional groups that may be present in 2-(3-Fluoro-2-nitrophenyl)acetic acid. For instance, 2-nitrophenylhydrazine is a selective reagent for the colorimetric determination of carboxylic acid anhydrides and chlorides, which suggests that it could potentially be used for analyzing the acetic acid moiety in the compound of interest .
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of 2-(3-Fluoro-2-nitrophenyl)acetic acid is not analyzed in the papers, the structure can be inferred based on the name. The compound would consist of a phenyl ring with a fluoro substituent at the 3-position and a nitro group at the 2-position, with an acetic acid moiety attached to the phenyl ring. The presence of these substituents would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
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Organic Synthesis
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” is an organic compound used in organic synthesis .
- It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
- It is an important reagent for many organic reactions, especially for the formation of heterocycles .
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Protecting Group for Primary Alcohols
- In organic synthesis, “2-(3-Fluoro-2-nitrophenyl)acetic acid” can be used as a protecting group for primary alcohols .
- The alcohol is esterified with “2-(3-Fluoro-2-nitrophenyl)acetic acid”, proceeding through the acid chloride or acid anhydride .
- The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
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Precursor for Heterocycles
- “2-(3-Fluoro-2-nitrophenyl)acetic acid” is a precursor for many heterocycles .
- Complete reduction of “2-(3-Fluoro-2-nitrophenyl)acetic acid” yields anilines, which quickly cyclize to form lactams .
- Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
- Both of these processes are useful in the synthesis of many biologically active molecules .
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Herbicide
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Enzyme Inhibitors and Anticancer Agents
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Pharmaceutical Research
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Chemical Synthesis
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Photo-Immobilization of Biomolecules
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Matrix Attachment
Safety And Hazards
properties
IUPAC Name |
2-(3-fluoro-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHUGDDYSPNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647602 | |
Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-2-nitrophenyl)acetic acid | |
CAS RN |
872141-25-8 | |
Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-fluoro-2-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods III
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